molecular formula C20H20N6O B2752876 2-[5-(6-Methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]quinoxaline CAS No. 2415564-52-0

2-[5-(6-Methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]quinoxaline

Cat. No.: B2752876
CAS No.: 2415564-52-0
M. Wt: 360.421
InChI Key: PETJEMZZAAGKQV-UHFFFAOYSA-N
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Description

2-[5-(6-Methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]quinoxaline: is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a quinoxaline moiety, a pyridazine ring, and a hexahydropyrrolo[3,4-c]pyrrole structure, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(6-Methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]quinoxaline typically involves multiple steps, including cyclization, ring annulation, and functional group transformations. One common approach is to start with the preparation of the pyridazine ring, followed by the construction of the hexahydropyrrolo[3,4-c]pyrrole core, and finally, the attachment of the quinoxaline moiety. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods allow for better control over reaction conditions and scalability. The use of automated systems and advanced analytical techniques ensures the consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[5-(6-Methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce various reduced forms of the compound .

Scientific Research Applications

Chemistry

In chemistry, 2-[5-(6-Methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]quinoxaline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology

In biology, this compound is investigated for its potential bioactivity. Its heterocyclic structure suggests that it may interact with various biological targets, making it a candidate for drug discovery and development .

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer, infections, and inflammatory conditions .

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for creating advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of 2-[5-(6-Methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]quinoxaline involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O/c1-13-6-7-19(24-23-13)25-9-14-11-26(12-15(14)10-25)20(27)18-8-21-16-4-2-3-5-17(16)22-18/h2-8,14-15H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETJEMZZAAGKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CC3CN(CC3C2)C(=O)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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